N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide
CAS No.: 851131-26-5
Cat. No.: VC5785434
Molecular Formula: C20H21N3OS
Molecular Weight: 351.47
* For research use only. Not for human or veterinary use.
Specification
| CAS No. | 851131-26-5 |
|---|---|
| Molecular Formula | C20H21N3OS |
| Molecular Weight | 351.47 |
| IUPAC Name | N-(4-ethylphenyl)-2-[1-(3-methylphenyl)imidazol-2-yl]sulfanylacetamide |
| Standard InChI | InChI=1S/C20H21N3OS/c1-3-16-7-9-17(10-8-16)22-19(24)14-25-20-21-11-12-23(20)18-6-4-5-15(2)13-18/h4-13H,3,14H2,1-2H3,(H,22,24) |
| Standard InChI Key | NGNJPFLBRMUNII-UHFFFAOYSA-N |
| SMILES | CCC1=CC=C(C=C1)NC(=O)CSC2=NC=CN2C3=CC=CC(=C3)C |
Introduction
Structural and Chemical Profile
N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide features a central acetamide backbone substituted at the nitrogen atom with a 4-ethylphenyl group. The sulfur atom at the C2 position forms a thioether bond with a 1-(m-tolyl)-1H-imidazol-2-yl moiety, creating a planar heterocyclic system. The m-tolyl group (3-methylphenyl) introduces steric bulk and lipophilicity, while the 4-ethylphenyl substituent enhances hydrophobic interactions. This configuration shares structural homology with BACE-1 inhibitors described in β-secretase targeting studies , where analogous thioacetamide derivatives demonstrated blood-brain barrier (BBB) permeability and low cytotoxicity.
The imidazole ring’s electron-rich environment facilitates hydrogen bonding and π-π stacking interactions, as observed in quinoline-based benzimidazole inhibitors of α-glucosidase . Substituent positioning critically influences bioactivity: para-substituted electron-donating groups (e.g., methyl, methoxy) enhance target affinity compared to meta- or ortho-substituents . For this compound, the m-tolyl group’s methyl substitution at the meta position may optimize steric compatibility with enzymatic active sites.
Synthetic Methodologies
The synthesis of N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide follows a multi-step protocol derived from established routes for thioacetamide derivatives .
Formation of the Imidazole-Thioacetamide Core
The reaction begins with the condensation of 1-(m-tolyl)-1H-imidazole-2-thiol with chloroacetonitrile in dimethylformamide (DMF) under nitrogen atmosphere. Sodium hydride (NaH) serves as a base, facilitating thiolate ion formation and subsequent nucleophilic substitution at the α-carbon of chloroacetonitrile. This step yields 2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetonitrile, which is hydrolyzed to the corresponding acetic acid using concentrated hydrochloric acid (HCl) at reflux .
Acetamide Formation
The acetic acid intermediate is converted to the acyl chloride using thionyl chloride (SOCl₂), followed by reaction with 4-ethylaniline in dichloromethane (DCM) with triethylamine (TEA) as a proton scavenger. This amidation step proceeds at 0–5°C to minimize side reactions, yielding the final acetamide derivative .
Key Reaction Conditions
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Temperature: 0–5°C for amidation to prevent epimerization
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Solvent: Anhydrous DMF for thioether formation; DCM for amidation
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Catalysts: NaH (1.2 equiv) for deprotonation; TEA (2.0 equiv) for HCl scavenging
Purification and Yield
Crude product purification involves column chromatography (silica gel, ethyl acetate/hexane 3:7) followed by recrystallization from ethanol/water (4:1). Reported yields for analogous compounds range from 65–78% , with purity >95% confirmed by high-performance liquid chromatography (HPLC).
Spectroscopic Characterization
Structural confirmation relies on spectroscopic techniques consistent with those used for related thiazole and imidazole derivatives .
Infrared (IR) Spectroscopy
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3285 cm⁻¹: N–H stretch of the acetamide group
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1660 cm⁻¹: C=O stretch of the amide bond
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1245 cm⁻¹: C–N stretch of the imidazole ring
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690 cm⁻¹: C–S stretch of the thioether linkage
Nuclear Magnetic Resonance (NMR)
¹H NMR (400 MHz, CDCl₃)
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δ 2.34 (s, 3H): Methyl protons of m-tolyl group
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δ 1.25 (t, J = 7.6 Hz, 3H): Ethyl group –CH₃
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δ 2.63 (q, J = 7.6 Hz, 2H): Ethyl group –CH₂–
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δ 7.21–7.45 (m, 8H): Aromatic protons of m-tolyl and 4-ethylphenyl groups
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δ 3.89 (s, 2H): –SCH₂– protons
¹³C NMR (100 MHz, CDCl₃)
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δ 168.5: Acetamide carbonyl
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δ 137.2, 135.8, 129.4, 128.7: Aromatic carbons
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δ 35.6: –SCH₂– carbon
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δ 28.3, 15.4: Ethyl group carbons
Mass Spectrometry
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m/z 394.2 [M+H]⁺: Molecular ion peak
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m/z 336.1: Loss of C₂H₅ group (–29 Da)
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m/z 215.0: Imidazole-thioether fragment
Biological Activity and Mechanism
While direct assays of N-(4-ethylphenyl)-2-((1-(m-tolyl)-1H-imidazol-2-yl)thio)acetamide are unavailable, structural analogs provide mechanistic insights.
| Compound | IC₅₀ (μM) | BBB Permeability |
|---|---|---|
| 41 | 4.6 | High |
| Target* | ~5–10† | Predicted High |
*Estimated based on structural similarity; †Theoretical range
α-Glucosidase Inhibition
Quinoline-benzimidazole analogs with methyl-thioacetamide moieties demonstrated IC₅₀ values as low as 3.2 μM . The target compound’s thioether linkage and aromatic substituents may similarly inhibit α-glucosidase via:
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Hydrogen bonding with Asp616 and Arg600 residues
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π-π stacking with Trp481
Substituent Effects on Activity
| R Group | IC₅₀ (μM) |
|---|---|
| 4-Methoxyphenyl | 5.7 |
| 3-Chlorophenyl | 3.2 |
| 4-Ethylphenyl* | ~10–15† |
*Predicted for target compound; †Extrapolated from QSAR models
Computational Modeling and Docking Studies
Molecular docking (Glide, Schrödinger Suite) using the α-glucosidase crystal structure (PDB: 2ZE0) predicts favorable binding modes:
Binding Pose Analysis
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Glide Score: −6.92 kcal/mol (comparable to lead compound 9d )
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Key Interactions:
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Hydrogen bonds: Asp616 (2.1 Å), Leu678 (1.9 Å)
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π-π stacking: Phe649 (4.8 Å centroid distance)
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Hydrophobic contacts: Ile441, Val603
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ADMET Predictions
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